1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of THIQ-1-COOH and its derivatives incorporates traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have expanded these methodologies to include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods allow for the construction of various THIQ-1-COOH derivatives, highlighting the compound's versatility and importance in organic synthesis (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of THIQ-1-COOH derivatives has been examined through diverse synthetic routes, revealing the importance of the THIQ core in medicinal chemistry. These studies demonstrate how modifications to the THIQ structure can lead to various biological activities, making THIQ-1-COOH a versatile scaffold for drug development (Verschueren et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving THIQ-1-COOH are characterized by their diversity and the ability to introduce a wide range of functional groups. Decarboxylation, alkylation, and cycloaddition reactions are notable, allowing for the synthesis of complex structures from THIQ-1-COOH precursors. These reactions underscore the compound's utility in constructing biologically relevant molecules (Huber & Seebach, 1987).
Physical Properties Analysis
The physical properties of THIQ-1-COOH and its derivatives, such as solubility, melting point, and optical purity, are crucial for their application in drug synthesis and medicinal chemistry. Studies focusing on these properties help in understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications (Quintiliano & Silva, 2012).
Chemical Properties Analysis
The chemical properties of THIQ-1-COOH, including its reactivity, stability, and potential for functionalization, are integral to its application in creating novel therapeutic agents. Research in this area provides insights into how THIQ-1-COOH can be modified to produce compounds with desired biological activities (Wang & Mosberg, 1995).
Scientific Research Applications
1. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
- Application Summary: This compound is synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Methods of Application: The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core .
2. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway
- Application Summary: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives are being studied as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway .
- Methods of Application: A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives were designed and evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction .
- Results or Outcomes: Inhibitors with certain appendages situated at the 1-position of the new THIQ scaffold demonstrated improved activity .
3. Synthesis of Aryl-Substituted Derivatives
- Application Summary: This compound is used in the synthesis of several new, aryl-substituted derivatives .
- Methods of Application: The specific methods of application are not detailed in the summary, but typically involve organic synthesis techniques .
- Results or Outcomes: The synthesis led to the creation of several new, aryl-substituted derivatives .
4. Chemoenzymatic Approach
- Application Summary: This compound is used in a chemoenzymatic approach employing D-Amino Acid Oxidase .
- Methods of Application: The specific methods of application are not detailed in the summary, but typically involve enzymatic reactions .
- Results or Outcomes: The chemoenzymatic approach led to the creation of (S)‐1,2,3,4‐Tetrahydroisoquinoline Carboxylic Acids .
5. Medicinal Chemistry Perspectives
- Application Summary: 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application: The specific methods of application are not detailed in the summary, but typically involve the design and synthesis of novel biologically active derivatives .
- Results or Outcomes: The results include the discovery of diverse biological activities against various infective pathogens and neurodegenerative disorders .
6. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
- Application Summary: This compound is synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Methods of Application: The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core .
Safety And Hazards
Future Directions
The synthesis of enantiomeric pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids is expected to provide access to chiral carboxyl‐substituted 1,2,3,4‐tetrahydroquinolines and 1,2,3,4‐tetrahydro‐ß‐carbolines . This method is expected to be an effective approach for the synthesis of these compounds.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347435 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
41034-52-0 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41034-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.